

L-Methionine-13C5 CAS number and supplier information.

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Compound of Interest

Compound Name: L-Methionine-13C5

Cat. No.: B15142305

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L-Methionine-¹³C₅: A Technical Guide for Researchers

This technical guide provides essential information on L-Methionine-¹³C₅ for researchers, scientists, and professionals in drug development. It covers the chemical properties, supplier details, and a representative experimental protocol for its application in quantitative proteomics.

Core Compound Information

L-Methionine- 13 C₅ is a stable isotope-labeled version of the essential amino acid L-methionine, where the five carbon atoms have been replaced with the heavy isotope carbon-13 (13 C). This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative proteomics, particularly in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The mass difference introduced by the 13 C atoms allows for the differentiation and relative quantification of proteins from different cell populations.

Quantitative Data Summary

The following table summarizes the key quantitative data for L-Methionine-13C5.



Property	Value	Citations
CAS Number	202326-57-6	[1][2]
Molecular Formula	¹³ C₅H11NO2S	[2]
Molecular Weight	154.17 g/mol	[2]
Isotopic Purity	≥99 atom % ¹³ C	[2]
Chemical Purity	≥98%	[2]
Appearance	White to off-white solid	
Unlabeled CAS Number	63-68-3	[1][2]

Prominent Suppliers

Several chemical and life science companies supply L-Methionine-¹³C₅ for research purposes. The table below lists some of the prominent suppliers.

Supplier	Product Name
Sigma-Aldrich	L-Methionine- ¹³ C ₅
Cambridge Isotope Laboratories, Inc.	L-Methionine (13C5, 99%)
MedchemExpress	L-Methionine- ¹³ C ₅
LGC Standards	L-Methionine- ¹³ C ₅
CymitQuimica	L-Methionine- ¹³ C ₅

Experimental Protocol: SILAC-based Quantitative Proteomics

This section outlines a detailed methodology for a typical SILAC experiment using L-Methionine-¹³C₅ to compare protein expression between two cell populations (e.g., treated vs. untreated).



Cell Culture and Labeling

- Prepare SILAC Media: Two types of cell culture media are required: "light" and "heavy." The "light" medium is a standard formulation, while the "heavy" medium is identical except for the substitution of standard L-methionine with L-Methionine-13C5. Both media should be supplemented with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
- Cell Culture: Divide the cell line of interest into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.
- Ensure Complete Labeling: To achieve full incorporation of the labeled amino acid, the cells
 must be cultured for at least five to six doublings in the respective SILAC media.[3] This
 ensures that the cellular proteins are fully labeled with either the light or heavy form of
 methionine.
- Experimental Treatment: Once complete labeling is achieved, apply the experimental treatment to the "heavy" labeled cell population, while the "light" labeled population serves as the control.

Sample Preparation

- Cell Lysis: After the treatment period, harvest both cell populations separately. Lyse the cells
 using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Combine Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates. This combined sample will be used for downstream analysis.

Protein Digestion

- In-solution or In-gel Digestion: The combined protein sample can be digested into peptides
 using either an in-solution or in-gel digestion protocol.
 - In-solution: The proteins are denatured, reduced, alkylated, and then digested with a protease, typically trypsin.



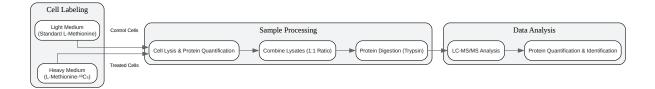
- In-gel: The protein mixture is first separated by SDS-PAGE. The gel is then stained, and the protein bands of interest are excised. The proteins within the gel pieces are then subjected to reduction, alkylation, and tryptic digestion.
- Peptide Cleanup: After digestion, the resulting peptide mixture is desalted and purified using a solid-phase extraction method, such as C18 spin columns.

Mass Spectrometry and Data Analysis

- LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
- Data Analysis: The raw mass spectrometry data is processed using specialized software.
 - Peptides containing the "light" and "heavy" forms of methionine will appear as pairs of peaks with a specific mass difference.
 - The relative abundance of a protein in the two cell populations is determined by comparing the intensities of the "light" and "heavy" peptide peaks.

Visualizing the SILAC Workflow

The following diagram illustrates the key steps in a SILAC experiment utilizing L-Methionine-¹³C₅.



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Caption: A typical workflow for a SILAC experiment using L-Methionine-13C5.

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